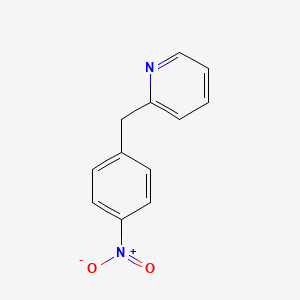

2-(p-Nitrobenzyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-nitrophenyl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-14(16)12-6-4-10(5-7-12)9-11-3-1-2-8-13-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRDBYGCEIDLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060725 | |

| Record name | 2-(4-Nitrobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57264486 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

620-87-1 | |

| Record name | 2-[(4-Nitrophenyl)methyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-((4-nitrophenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(p-Nitrobenzyl)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-[(4-nitrophenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Nitrobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((4-Nitrophenyl)methyl)-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(p-Nitrobenzyl)pyridine chemical properties and structure

An In-Depth Technical Guide to 2-(p-Nitrobenzyl)pyridine: Structure, Properties, and Reactivity

Introduction

This compound, a heterocyclic aromatic compound, represents a significant scaffold in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a p-nitro-substituted benzyl group, imparts a unique combination of electronic and steric properties. The electron-withdrawing nature of the nitro group and the nitrogen atom in the pyridine ring, coupled with the conformational flexibility of the methylene bridge, gives rise to interesting chemical reactivity and potential for diverse applications. This guide, intended for researchers and professionals in drug development and chemical sciences, provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound.

Molecular Structure and Identification

The fundamental structure of this compound consists of a pyridine ring substituted at the 2-position with a benzyl group, which in turn is substituted at the para-position of the phenyl ring with a nitro group.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-((4-nitrophenyl)methyl)pyridine |

| CAS Number | 620-87-1[1] |

| Molecular Formula | C₁₂H₁₀N₂O₂[1] |

| Molecular Weight | 214.22 g/mol [1] |

| InChI | InChI=1S/C12H10N2O2/c15-14(16)12-6-4-10(5-7-12)9-11-3-1-2-8-13-11/h1-8H,9H2[1] |

| InChIKey | YBRDBYGCEIDLBX-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=CC=C1CC2=CC=NC=C2)--INVALID-LINK--[O-] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,0.7!"]; C2 [label="C", pos="2.4,0!"]; C3 [label="C", pos="2.4,-1.4!"]; C4 [label="C", pos="1.2,-2.1!"]; C5 [label="C", pos="0,-1.4!"]; C6 [label="C", pos="-1.4,-2.1!"]; C7 [label="C", pos="-2.6,-1.4!"]; C8 [label="C", pos="-3.8,-2.1!"]; C9 [label="C", pos="-3.8,-3.5!"]; C10 [label="C", pos="-2.6,-4.2!"]; C11 [label="C", pos="-1.4,-3.5!"]; N2 [label="N", pos="-2.6,-5.6!"]; O1 [label="O", pos="-1.8,-6.3!"]; O2 [label="O", pos="-3.4,-6.3!"];

// Define nodes for hydrogens H1[label="H", pos="1.2,1.7!"]; H2[label="H", pos="3.3,0.5!"]; H3[label="H", pos="3.3,-1.9!"]; H4[label="H", pos="1.2,-3.1!"]; H6_1 [label="H", pos="-1.4,-1.1!"]; H6_2 [label="H", pos="-2.1,-2.6!"]; H8 [label="H", pos="-4.7,-1.6!"]; H9 [label="H", pos="-4.7,-4.0!"]; H10 [label="H", pos="-0.5,-4.0!"]; H11 [label="H", pos="-0.5,-1.6!"];

// Draw bonds edge [style=solid]; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7; C10 -- N2; N2 -- O1 [style=double]; N2 -- O2;

// Draw hydrogens C1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C6 -- H6_1; C6 -- H6_2; C8 -- H8; C9 -- H9; C11 -- H10; C7 -- H11;

// Aromatic rings edge [style=dashed]; N1 -- C2; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- N1; C7 -- C9; C8 -- C10; C9 -- C11; C10 -- C7; C11 -- C8;

}

Figure 1. 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical processes.

| Property | Value | Source |

| Melting Point | 78-80 °C | --INVALID-LINK-- |

| Boiling Point | 363.2±22.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.231±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 4.83±0.10 (Predicted) | --INVALID-LINK-- |

| Appearance | Light yellow crystals or crystalline powder | --INVALID-LINK-- |

| Solubility | Soluble in acetone, slightly soluble in water. | --INVALID-LINK-- |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is through the electrophilic nitration of 2-benzylpyridine. The benzyl group is an ortho-, para-directing group, and while a mixture of isomers is possible, the para-substituted product is often a major component due to reduced steric hindrance compared to the ortho positions.

Figure 2. General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitration of 2-Benzylpyridine

This protocol is adapted from the established procedures for the nitration of benzylpyridine derivatives.[2]

Materials:

-

2-Benzylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 5 °C.

-

Addition of Reactant: Slowly add 2-benzylpyridine dropwise to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

-

Nitration: To the cooled mixture, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto crushed ice in a large beaker with stirring.

-

Neutralization: Neutralize the acidic solution by slowly adding a sodium hydroxide solution until the pH is basic (e.g., pH 8-9). This should be done in an ice bath to control the exotherm.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or another suitable organic solvent (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, which may contain a mixture of isomers, is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. The fractions containing the desired p-nitro isomer are collected and combined.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to yield pure this compound as a crystalline solid.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for the nitro group (strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1345 cm⁻¹, respectively), C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).[1]

-

Mass Spectrometry (MS): The electron ionization mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 214, corresponding to the molecular weight of the compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine and the p-nitrophenyl rings. The methylene bridge protons would appear as a singlet. The protons on the pyridine ring will be in the aromatic region, with the proton at the 6-position being the most downfield. The protons on the p-nitrophenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring.

-

¹³C NMR (Predicted): The carbon NMR spectrum will show 12 distinct signals for the carbon atoms. The carbons attached to the nitro group and the nitrogen atom will be significantly deshielded.

-

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the pyridine ring, the nitro group, and the methylene bridge.

-

Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring itself is electron-deficient and is generally resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly at the 2- and 6-positions.

-

Nitro Group Reactivity: The nitro group is a strong deactivating group for electrophilic aromatic substitution on the benzyl ring. It can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which opens up a wide range of further synthetic transformations.

-

Methylene Bridge Reactivity: The protons on the methylene bridge are benzylic and can be deprotonated by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of new functional groups at this position.

-

Photochemical Reactivity: Nitrobenzyl compounds are known to exhibit photochemical reactivity, often involving the nitro group. While not extensively studied for the this compound isomer, the related 2-(2',4'-dinitrobenzyl)pyridine is known to be photochromic, undergoing a reversible color change upon exposure to light due to an intramolecular proton transfer.[3] This suggests that this compound may also possess interesting photochemical properties worthy of investigation.

Applications in Research and Drug Development

While specific applications of this compound are not as widely documented as its 4-isomer, its structural motifs suggest several potential areas of utility:

-

Building Block in Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules. The nitro group can be readily converted to an amine, which can then be further functionalized.

-

Ligand in Coordination Chemistry: The pyridine nitrogen can coordinate to metal ions, making it a potential ligand for the synthesis of metal complexes with catalytic or material applications.

-

Scaffold for Bioactive Molecules: The benzylpyridine scaffold is present in various biologically active compounds. The ability to functionalize both the pyridine and the phenyl ring makes this compound a valuable starting material for the synthesis of novel drug candidates. The related N-benzyl pyridine-2-one derivatives have shown potential in ameliorating cognitive deficits in preclinical studies.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and may cause skin and eye irritation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It should be stored in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a compound with a rich chemical character arising from its unique combination of a pyridine ring and a nitrobenzyl moiety. Its synthesis is accessible through standard nitration procedures, and its structure can be unambiguously confirmed by modern spectroscopic methods. The reactivity of this molecule at multiple sites—the pyridine nitrogen, the aromatic rings, the nitro group, and the methylene bridge—provides a versatile platform for the development of new materials and potential therapeutic agents. Further exploration of its photochemical properties and biological activity is warranted to fully realize the potential of this intriguing molecule.

References

An In-Depth Technical Guide to the 2-(p-Nitrobenzyl)pyridine (NBP) Colorimetric Assay for Alkylating Agents

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The detection and quantification of alkylating agents are critical in fields ranging from pharmaceutical development, where they are monitored as potential genotoxic impurities, to environmental science and chemical defense. The 2-(p-Nitrobenzyl)pyridine (NBP) assay, also known as the Epstein method, has been a cornerstone colorimetric technique for this purpose since its inception.[1][2][3] This guide provides a detailed examination of the core mechanism of the NBP reaction, explains the causality behind key experimental parameters, and offers a robust, self-validating protocol for its application. We will delve into the chemical principles that govern the assay's two-step process, providing field-proven insights to ensure accurate and reproducible results.

Introduction: The Significance of NBP in Alkylation Analysis

Alkylating agents are a class of electrophilic compounds that can covalently modify nucleophilic biomolecules, most notably DNA.[4] This reactivity is harnessed in chemotherapy but also underlies the carcinogenicity and mutagenicity of many chemical agents.[4] Consequently, a reliable method to detect these compounds is paramount.

The NBP assay leverages the nucleophilic character of the pyridine ring to act as a "trap" for electrophilic alkylating agents.[5] Notably, the nucleophilicity of NBP is similar to that of the N7 position of guanine in DNA, making it an excellent biomimetic model for studying potential DNA damage.[5][6] The reaction between NBP and an alkylating agent produces a colored product, allowing for straightforward spectrophotometric quantification.[3][7] This method has evolved from a qualitative tool into a sophisticated physicochemical assay used for kinetic studies, drug development, and toxicological screening.[1][2]

The Core Reaction Mechanism: From Nucleophilic Attack to Chromophore

The NBP assay is a two-step process. The first step involves the alkylation of NBP, followed by a base-catalyzed rearrangement to form a stable, intensely colored chromophore. Understanding this mechanism is crucial for optimizing the assay and troubleshooting unexpected results.

Step 1: Nucleophilic Substitution (Alkylation)

The reaction is initiated by a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the pyridine ring in NBP acts as the nucleophile, attacking the electrophilic carbon center of the alkylating agent (R-X, where X is a leaving group). This forms a colorless quaternary pyridinium salt intermediate.

-

Causality: The choice of NBP as the nucleophile is deliberate. The pyridine nitrogen is sufficiently nucleophilic to react with a wide range of alkylating agents, from strong to weak.[1][2] The electron-withdrawing p-nitrobenzyl group enhances the acidity of the methylene protons, which is critical for the subsequent color-forming step.

Step 2: Base-Catalyzed Rearrangement and Color Formation

The addition of a strong base (e.g., triethylamine, piperidine, or sodium hydroxide) in the second step is the key to color development.[8] The base abstracts a proton from the methylene bridge (-CH₂-) of the nitrobenzyl group. This deprotonation results in the formation of a highly conjugated, delocalized carbanion. This extended π-system is the chromophore responsible for the characteristic deep blue or violet color, which typically exhibits a strong absorbance maximum between 540 and 600 nm.[7][8]

-

Causality: Without the base, the colorless pyridinium salt intermediate would be the final product. The base-catalyzed proton abstraction is what generates the chromophore.[8] The resulting structure allows for significant charge delocalization across the entire molecule, shifting the absorbance of light into the visible spectrum.

The overall reaction can be visualized as follows:

Key Experimental Parameters and Their Scientific Rationale

The success of the NBP assay hinges on the careful control of several experimental variables.

| Parameter | Rationale & Field-Proven Insights |

| Solvent | The initial alkylation reaction is typically performed in a non-aqueous, polar aprotic solvent like acetone or a ketone-containing medium. Causality: These solvents effectively dissolve both the NBP reagent and a wide range of alkylating agents without interfering with the SN2 reaction. Water should be minimized as it can hydrolyze the alkylating agent, leading to lower signals.[3] |

| Temperature & Time | The alkylation step often requires heating (e.g., 75-100°C) for a defined period (e.g., 20-60 minutes). Causality: Increased temperature provides the necessary activation energy to drive the SN2 reaction to completion, especially for weaker alkylating agents. The optimal time must be determined for each specific agent to ensure maximum formation of the intermediate without degradation.[3] |

| Base & pH Control | A strong organic base like triethylamine or piperidine is added after the initial incubation to develop the color. Causality: The base must be strong enough to deprotonate the methylene bridge of the pyridinium salt. Organic bases are often preferred over inorganic hydroxides (like NaOH) as they can improve the stability of the final chromophore.[9] Meticulous pH control is essential for reproducibility.[10] |

| Extraction | Some protocols recommend extracting the reaction product into an organic solvent like chloroform before adding the base.[3] Causality: This step can significantly enhance the stability and yield of the final chromophore by removing it from the aqueous phase where hydrolysis could occur, thereby improving sensitivity and reproducibility.[3] |

Standardized Protocol for NBP Colorimetric Assay

This protocol provides a self-validating framework. A standard curve with a known alkylating agent must be run in parallel with unknown samples to ensure accuracy.

Reagents & Materials:

-

This compound (NBP) solution (e.g., 5% w/v in acetone)

-

Alkylating agent standard (e.g., Chlorambucil, Busulfan)

-

Test samples containing unknown alkylating agents

-

Acetone (or other suitable solvent)

-

Triethylamine (or other suitable base)

-

Spectrophotometer and cuvettes

Experimental Workflow:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iomcworld.org [iomcworld.org]

- 9. researchgate.net [researchgate.net]

- 10. [Methodology of the colorimetric determination of alkylating cytostatics with 4-(4'-nitrobenzyl)pyridine (NBP) in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Light and Matter: An In-depth Technical Guide to the Photochromic Properties of 2-(p-Nitrobenzyl)pyridine Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive exploration of the photochromic properties inherent in 2-(p-nitrobenzyl)pyridine and its derivatives. Moving beyond a mere recitation of facts, this document is structured to provide a deep, mechanistic understanding and practical insights into the synthesis, characterization, and application of these fascinating molecular switches. As Senior Application Scientist, the author aims to bridge theoretical knowledge with actionable experimental guidance, ensuring that every protocol and explanation is grounded in established scientific principles and field-proven expertise.

Introduction: The Allure of a Fleeting Color

Photochromism, the reversible transformation of a chemical species between two forms possessing different absorption spectra, is a captivating phenomenon with profound implications for materials science and medicine.[1] Among the various classes of photochromic compounds, the 2-(nitrobenzyl)pyridine scaffold has garnered significant attention due to its unique intramolecular proton transfer mechanism.[2][3] Upon irradiation with ultraviolet (UV) light, these typically colorless or pale yellow compounds undergo a dramatic color change, often to a vibrant blue or purple, which then fades back to the original state in the dark or upon exposure to visible light.[4]

This guide will delve into the core principles governing this light-induced transformation, offering a detailed examination of the underlying photochemistry. We will explore synthetic strategies for accessing these molecules, provide robust protocols for their characterization, and critically evaluate their burgeoning applications, particularly in the realm of photopharmacology and targeted drug delivery.

The Heart of the Matter: The Photochromic Mechanism

The photochromism of 2-(nitrobenzyl)pyridine derivatives is not a simple isomerization but a sophisticated intramolecular proton transfer event. The process is initiated by the absorption of a photon, which excites the nitrobenzyl moiety. The key to this transformation lies in the acidic nature of the benzylic protons, which are alpha to both the pyridine ring and the nitro-substituted phenyl ring.

The generally accepted mechanism, often referred to as a Norrish Type II reaction, proceeds as follows:

-

Photoexcitation: Upon absorption of UV light (typically in the 200-320 nm range), the nitro group is excited to a diradical triplet state.[5]

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a proton from the adjacent benzylic carbon, leading to the formation of a transient aci-nitro intermediate, also known as a nitronic acid.[5][6] This intermediate is a key species in the photochromic process.

-

Tautomerization and Color Formation: The aci-nitro intermediate can then tautomerize to a more stable, colored quinoidal structure.[7] This tautomer is responsible for the deep color observed in the photo-activated state. The extended π-conjugation in the quinoidal form leads to a significant bathochromic shift in the absorption spectrum, moving it into the visible region.

-

Thermal/Photochemical Reversion: In the absence of light, the colored tautomer is thermally unstable and reverts to the original, more stable benzenoid form. This process can be accelerated by irradiation with visible light.

The kinetics of the forward (coloring) and reverse (fading) reactions are influenced by several factors, including the substitution pattern on both the pyridine and phenyl rings, the solvent polarity, and the temperature. Electron-withdrawing groups on the phenyl ring, for instance, can increase the acidity of the benzylic protons, thereby influencing the rate of the initial hydrogen abstraction.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established organic chemistry methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns. Below are representative protocols for the synthesis of key precursors and the final photochromic compounds.

Synthesis of 2-(2,4-Dinitrobenzyl)pyridine

A common and well-documented example is the synthesis of 2-(2,4-dinitrobenzyl)pyridine, which is prepared by the dinitration of 2-benzylpyridine.[4]

Experimental Protocol:

-

Cooling: Separately cool 2-benzylpyridine (3.2 mL) and fuming nitric acid (4.0 mL) in an ice bath.

-

Reaction Setup: In a 50 mL three-necked flask equipped with a reflux condenser, thermometer, dropping funnel, and a magnetic stirrer, place sulfuric acid (20 mL). Cool the flask in an ice-salt bath to below 5 °C with stirring.

-

Addition of Reactants: Add the cold 2-benzylpyridine dropwise at a rate that maintains the temperature below 10 °C. Following this, add the cold nitric acid in the same manner, ensuring the temperature remains below 10 °C.[4]

-

Heating: Replace the ice bath with a water bath and heat the mixture to 80 °C with stirring for 20 minutes.[4]

-

Work-up: Carefully pour the reaction mixture onto crushed ice (ca. 200 g) in a 1 L beaker. Rinse the reaction flask with ice-water (ca. 40 mL).

-

Basification: Place the beaker in an ice bath and add 2 M sodium hydroxide solution dropwise with gentle stirring until the mixture is strongly alkaline (ca. pH 11).[4]

-

Extraction: To the resulting milky yellow mixture, add diethyl ether (300 mL) and continue stirring for 15 minutes to extract the product.

-

Purification: Separate the organic layer, dry it over magnesium sulfate, and filter. Reduce the volume on a rotary evaporator. Cool the flask in ice and collect the product by vacuum filtration. Recrystallize from ethanol.[4]

Synthesis of 3-(4'-Nitrobenzyl)pyridine

This protocol describes the nitration of 3-benzylpyridine to yield the 3-(4'-nitrobenzyl)pyridine isomer.[8]

Experimental Protocol:

-

Reaction: Stir a mixture of 3-benzylpyridine (13.52 g, 0.080 mole) and 70% nitric acid (100 ml) at 50°C for 6 hours.[8]

-

Quenching: Pour the solution into ice-water (1500 ml).

-

Basification: Carefully make the mixture alkaline by adding 50% aqueous sodium hydroxide.

-

Extraction: Extract the mixture four times with 300 ml of ether.

-

Washing and Drying: Wash the combined ether extracts with brine, dry over MgSO4, filter, and concentrate.

-

Purification: Crystallize the crude product from acetone-hexane to yield 3-(4'-nitrobenzyl)pyridine. The filtrate can be further purified by column chromatography.[8]

Characterization of Photochromic Properties

A thorough characterization of the photochromic properties of this compound derivatives is essential for understanding their behavior and for their rational application. The primary techniques employed are UV-Vis spectroscopy and transient absorption spectroscopy.

UV-Vis Spectroscopy

UV-Vis spectroscopy is the cornerstone for observing the photochromic transition. The colorless (or pale) form of the molecule typically exhibits absorption bands in the UV region. Upon irradiation with a suitable UV light source, the formation of the colored tautomer is evidenced by the appearance of a new, strong absorption band in the visible region of the spectrum. The kinetics of the thermal fading can be monitored by measuring the decay of this visible absorption band over time in the dark.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., acetonitrile, ethanol, or toluene) in a quartz cuvette. The concentration should be adjusted to give an absorbance of approximately 1 at the λmax of the colored form.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the solution before irradiation.

-

Photo-irradiation: Irradiate the sample with a UV lamp (e.g., a handheld UV lamp at 365 nm) for a specific duration until a photostationary state is reached (i.e., no further change in the absorption spectrum is observed).

-

Spectrum of the Colored Form: Immediately after irradiation, record the UV-Vis absorption spectrum of the colored solution.

-

Kinetic Measurement of Fading: Monitor the decay of the absorbance at the λmax of the colored form at regular time intervals in the dark to determine the kinetics of the thermal reversion.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique for studying the short-lived intermediates involved in the photochromic reaction.[9] By using a pump-probe setup, where a short laser pulse (the pump) initiates the photoreaction and a second, time-delayed pulse (the probe) measures the absorption changes, it is possible to detect and characterize transient species such as the aci-nitro intermediate.[9][10]

Experimental Protocol for Transient Absorption Spectroscopy:

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent in a flow cell or a stirred cuvette to ensure a fresh sample for each laser pulse.

-

Excitation: Excite the sample with a nanosecond or femtosecond laser pulse at a wavelength where the initial compound absorbs (e.g., 355 nm from a Nd:YAG laser).

-

Probing: Probe the sample with a broadband light source (e.g., a xenon arc lamp) at various time delays after the excitation pulse.

-

Data Acquisition: Record the difference in absorption before and after the pump pulse as a function of wavelength and time delay.

-

Kinetic Analysis: Analyze the decay kinetics of the transient absorption signals to determine the lifetimes of the intermediates. For 2-(2',4'-dinitrobenzyl)pyridine, a transient with a lifetime of approximately 1-5 µs in acetonitrile has been attributed to the aci-nitro intermediate, while the colored N-H quinoid tautomer has a much longer lifetime of several hundred milliseconds.[7]

Data Presentation

The photophysical properties of this compound derivatives are highly dependent on their substitution and the solvent environment. Below is a table summarizing typical photophysical data for the well-studied 2-(2',4'-dinitrobenzyl)pyridine (DNBP) as a representative example.

| Property | Value | Solvent | Reference |

| λmax (colorless form) | ~260 nm | Ethanol | [7] |

| λmax (colored form) | ~520-580 nm | Various | [7][9] |

| Lifetime of aci-nitro intermediate | ~1-5 µs | Acetonitrile | [7] |

| Lifetime of colored tautomer | several hundred ms | Acetonitrile | [7] |

| Quantum Yield of Photocoloration | Varies with conditions | - | - |

Applications in Drug Development and Beyond

The ability to control the structure and, consequently, the function of a molecule with light has opened up exciting possibilities in various fields, particularly in drug development. The ortho-nitrobenzyl moiety, a close relative of the compounds discussed here, is a well-established photolabile protecting group (PPG).[5][11][12][13]

Photopharmacology and "Caged" Compounds

The concept of "caged" compounds involves attaching a photolabile group to a biologically active molecule, rendering it inactive.[11] The active molecule can then be released at a specific time and location by irradiation with light. This approach offers unprecedented spatiotemporal control over drug activity, potentially reducing side effects and improving therapeutic efficacy.[13] this compound derivatives can be incorporated into drug molecules as PPGs, allowing for the light-triggered release of therapeutic agents.

Photo-responsive Drug Delivery Systems

Beyond caging individual drug molecules, this compound derivatives can be incorporated into larger drug delivery systems such as polymers, nanoparticles, or hydrogels.[12] Light can then be used to trigger a change in the properties of the delivery system, leading to the release of an encapsulated drug. For example, the photocleavage of nitrobenzyl groups within a polymer network can lead to its degradation and the subsequent release of a therapeutic payload.

Conclusion and Future Perspectives

The photochromic properties of this compound derivatives represent a fascinating and highly versatile area of chemical research. The intricate mechanism of intramolecular proton transfer, leading to a reversible color change, provides a rich platform for fundamental studies in photochemistry. From a practical standpoint, the ability to harness light to control molecular structure and function has significant implications for the development of advanced materials and novel therapeutic strategies.

For researchers and professionals in drug development, the potential of these compounds as photolabile protecting groups and components of photo-responsive drug delivery systems is particularly compelling. The ability to achieve precise spatiotemporal control over drug release holds the promise of more effective and less toxic therapies.

Future research in this field will likely focus on the rational design of new derivatives with tailored photophysical properties, such as red-shifted absorption for deeper tissue penetration and improved quantum yields for greater efficiency. The integration of these photochromic moieties into complex biological systems and the demonstration of their efficacy in preclinical and clinical settings will be crucial for translating the promise of this technology into tangible benefits for human health.

References

- 1. This compound [webbook.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 6. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactivity of the Pyridine Nitrogen in 2-(p-Nitrobenzyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the pyridine nitrogen atom in 2-(p-Nitrobenzyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of electronic and steric factors that govern the nucleophilicity and basicity of this heterocyclic compound. We will explore the theoretical underpinnings of its reactivity profile, present quantitative data, and provide detailed experimental protocols for its characterization and application in synthetic chemistry. The insights herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Introduction: The Pyridine Core in Chemical Science

The pyridine ring is a fundamental aromatic heterocycle ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] Its nitrogen atom, with a lone pair of electrons in an sp² hybrid orbital, is a focal point of chemical reactivity, acting as a base, a nucleophile, and a ligand for metal coordination.[1][2][3][4] However, the reactivity of this nitrogen is not intrinsic; it is exquisitely modulated by the nature and position of substituents on the ring.[5][6] This guide focuses specifically on this compound, a molecule where the substituent introduces a fascinating combination of electronic deactivation and significant steric encumbrance, creating a unique reactivity profile that demands careful consideration in experimental design.

The Dueling Influences of the 2-(p-Nitrobenzyl) Substituent

The chemical behavior of the nitrogen atom in this compound is dictated by a delicate balance between two primary forces: the electronic-withdrawing nature of the p-nitro group and the steric hindrance imposed by the bulky benzyl group at the C-2 position.

Electronic Landscape: Inductive Deactivation

The p-nitrobenzyl group is a potent electron-withdrawing substituent. The nitro group (-NO₂) deactivates the aromatic system through both a strong negative inductive effect (-I) and a negative resonance effect (-M). While the resonance effect primarily depletes electron density at the ortho and para positions of the benzene ring, the inductive effect is transmitted through the sigma framework. This electron pull is relayed through the benzylic methylene (-CH₂-) bridge to the pyridine ring.

The electronegative nitrogen atom in pyridine already renders the ring electron-deficient compared to benzene.[1][7] The additional inductive withdrawal from the 2-substituent further reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity and nucleophilicity compared to unsubstituted pyridine.

Steric Considerations: The "Gatekeeper" Effect of the 2-Substituent

Perhaps more impactful than the electronic effect is the steric hindrance presented by the benzyl group at the C-2 position, immediately adjacent to the nitrogen atom.[8][9] This bulky group acts as a "gatekeeper," physically impeding the approach of reagents—be it a proton, an alkylating agent, or a metal cation—to the nitrogen's lone pair. This steric clash significantly raises the activation energy for reactions involving the nitrogen atom.[8] Studies on similarly 2-substituted pyridines have shown that cumulated steric repulsion can decrease the reactivity of the nitrogen atom by several orders of magnitude.[8] This effect is particularly pronounced in coordination chemistry, where the size of the metal center and its existing ligands determines whether the pyridine can successfully bind.[9][10]

Quantitative Analysis: Basicity and Nucleophilicity

The combination of inductive deactivation and steric hindrance results in a pyridine nitrogen that is both a weaker base and a poorer nucleophile than its unsubstituted or 4-substituted counterparts.

Basicity (pKa)

The basicity of a pyridine is quantified by the pKa of its conjugate acid, the pyridinium ion. A lower pKa value indicates a weaker base. While the exact experimental pKa of 2-(p-Nitrobenzyl)pyridinium is not readily found in the literature, we can predict its value relative to known compounds.

| Compound | Substituent Position | Key Effects | Typical pKa |

| Pyridine | - | Baseline | 5.23[1] |

| 2-Methylpyridine (α-Picoline) | 2 | +I (Donating), Minor Steric | 5.97 |

| 4-Methylpyridine (γ-Picoline) | 4 | +I (Donating) | 6.02 |

| 4-(p-Nitrobenzyl)pyridine | 4 | -I (Withdrawing) | ~4.5 (Estimated) |

| This compound | 2 | -I (Withdrawing), High Steric | < 4.0 (Estimated) |

Table 1: Comparison of pKa values for substituted pyridines. The pKa for this compound is estimated to be significantly lower due to the combined -I effect and steric hindrance to solvation of the conjugate acid.

Nucleophilicity: The Kinetics of Quaternization

Nucleophilicity is a kinetic parameter, often evaluated by measuring the rate of reaction with a standard electrophile, such as an alkyl halide. The reaction of a pyridine with an alkyl halide to form a quaternary pyridinium salt is a classic Sₙ2 reaction.[11][12]

The reactivity of this compound in such reactions is expected to be severely diminished. Research on the quaternization of various substituted pyridines with ethyl iodide has established a clear quantitative framework for substituent effects.[13] Electron-withdrawing groups decrease the reaction rate, and steric hindrance at the 2-position has a dramatic rate-retarding effect.[8] For comparison, the reaction between alkylating agents and 4-(p-nitrobenzyl)pyridine (NBP) is well-documented, as this reaction forms the basis of a colorimetric assay for alkylating agents.[14][15]

| Alkylating Agent | Relative Rate for 4-(p-Nitrobenzyl)pyridine | Predicted Relative Rate for this compound |

| Methyl Iodide | 1.0 (Reference) | << 0.1 |

| Ethyl Bromide | ~0.1 | << 0.01 |

| Isopropyl Iodide | Very Slow | Extremely Slow / No Reaction |

Table 2: Predicted relative reaction rates for the N-alkylation of 4- vs. This compound. The rates for the 2-isomer are expected to be significantly lower due to steric hindrance.

Key Chemical Transformations and Protocols

Understanding the reactivity of the pyridine nitrogen is paramount for its successful application in synthesis.

N-Alkylation and N-Acylation

The reaction of the pyridine nitrogen with alkyl or acyl halides is a fundamental process for forming pyridinium salts.[12] Due to the low reactivity of this compound, these reactions require forcing conditions.

Experimental Protocol: N-Alkylation with Methyl Iodide

-

Objective: To synthesize 1-Methyl-2-(p-nitrobenzyl)pyridinium iodide.

-

Safety Note: Methyl iodide is a potent carcinogen and should be handled with extreme care in a certified chemical fume hood.

-

Methodology:

-

Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 g, 4.67 mmol).

-

Solvent Addition: Add 20 mL of anhydrous acetonitrile. Stir until the solid is completely dissolved.

-

Reagent Addition: Add methyl iodide (0.88 mL, 14.0 mmol, 3.0 equivalents) via syringe.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Workup: Cool the reaction mixture to room temperature. The pyridinium salt product will likely precipitate. If not, reduce the solvent volume in vacuo.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether (3 x 15 mL) to remove any unreacted starting materials. Dry the resulting solid under high vacuum.

-

Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Coordination Chemistry: A Hindered Ligand

The pyridine nitrogen's lone pair enables it to act as a ligand in transition metal complexes.[2][16] However, for this compound, its utility as a ligand is severely compromised by steric hindrance. While it may coordinate to metal centers with low coordination numbers or highly accessible coordination sites, it will be a much weaker and more labile ligand than its 4-substituted isomer. This property can be exploited for applications where weak or transient coordination is desired. For example, sterically hindered pyridines have been used to separate regioisomers based on their differential ability to coordinate to metal complexes.[9][10]

Conclusion and Outlook

The reactivity of the pyridine nitrogen in this compound is a textbook example of competitive electronic and steric effects. While the p-nitrobenzyl group inductively deactivates the nitrogen, the primary determinant of its reactivity is the profound steric hindrance imposed by the substituent's C-2 position. This results in a molecule that is a significantly weaker base and nucleophile than less hindered pyridines. For the synthetic chemist, this means that reactions targeting the nitrogen atom require more forcing conditions and may proceed at much slower rates. However, this hindered nature can also be leveraged strategically, for instance, in creating labile ligand-metal interactions or as a non-coordinating base in specific applications. Understanding these principles is crucial for the effective design of experiments and the development of novel chemical entities that incorporate this unique structural motif.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pyridine nitrogen reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03019A [pubs.rsc.org]

- 12. Alkylation and acylation of pyridine [quimicaorganica.org]

- 13. Pyridine nitrogen reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Determination of reaction rate constants for alkylation of 4-(p-nitrobenzyl) pyridine by different alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alkylation of guanosine and 4-(p-nitrobenzyl)-pyridine by styrene oxide analogues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Stability and Storage of 2-(p-Nitrobenzyl)pyridine

Abstract: 2-(p-Nitrobenzyl)pyridine is a heterocyclic aromatic compound utilized in various chemical syntheses and analytical applications. Its utility is intrinsically linked to its chemical integrity, which can be compromised by improper storage and handling. This guide provides a comprehensive analysis of the stability profile of this compound, detailing its susceptibility to photodegradation, thermal stress, and chemical incompatibilities. We will explore the underlying chemical principles governing its stability and provide field-proven protocols for its optimal storage and handling, ensuring its reliability for research, development, and quality control applications.

Introduction and Molecular Profile

This compound is a compound featuring a pyridine ring linked to a p-nitrobenzyl group via a methylene bridge.[1] This unique structure, combining a basic heterocyclic amine with an electron-deficient nitroaromatic moiety, dictates its reactivity and stability. Understanding these characteristics is paramount for scientists and researchers who rely on the purity and consistency of this reagent for reproducible results. This document serves as a technical resource, moving beyond basic safety data to explain the causal factors behind its stability and to prescribe robust protocols for its preservation.

Physicochemical Properties

A foundational understanding of the compound's physical properties is the first step in proper management.

| Property | Value | Source(s) |

| CAS Number | 620-87-1 | [1][2] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Appearance | Solid, often described as a yellow or light-yellow powder | [3][4] |

| Melting Point | 78-80 °C | [5] |

Chemical Structure

The structure of this compound is fundamental to its chemical behavior.

Caption: Chemical structure of this compound.

Core Stability and Degradation Profile

The stability of this compound is not monolithic; it is a composite of the characteristics of its constituent pyridine and nitrobenzyl moieties.

The Pyridine Moiety

Pyridine and its simple derivatives are generally considered stable and relatively unreactive aromatic compounds.[6] The nitrogen atom in the ring acts as an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but also imparts basicity. This basicity (pKa of the pyridinium ion is ~4.83) means the compound will readily react with strong acids to form salts.[5][6] While the pyridine ring is robust under typical laboratory conditions, its degradation can occur, often initiated by microbial pathways involving hydroxylation and subsequent ring cleavage.[7][8][9]

The Nitrobenzyl Moiety

The nitroaromatic portion of the molecule is the primary source of instability. Key characteristics include:

-

Electron-Withdrawing Nature: The nitro group (-NO₂) is strongly electron-withdrawing, which makes the benzene ring resistant to oxidative degradation.[10] However, this property also makes nitroaromatic compounds susceptible to nucleophilic attack.

-

Photoreactivity: Nitroaromatic compounds are well-documented to be susceptible to photodegradation, particularly under UV irradiation.[11][12][13] This process can lead to the formation of various photoproducts.[11] Safety data for the isomer 4-(4-nitrobenzyl)pyridine explicitly lists "light sensitive" as a key property, making it highly probable that the 2-isomer shares this characteristic.[4]

-

Thermal Instability: Upon heating, nitroaromatic compounds can decompose, often releasing toxic gases such as oxides of nitrogen (NOx) and carbon monoxide (CO).[14][15][16] The C-NO₂ bond cleavage is a common initial step in the thermal decomposition pathway.[17]

Key Factors Influencing Degradation

Several environmental factors can actively promote the degradation of this compound. Understanding and controlling these factors is crucial for maintaining its integrity.

Caption: Primary pathways leading to the degradation of this compound.

Photostability

Exposure to light, especially in the UV spectrum, is a significant threat. The energy absorbed can promote electrons to an excited state, initiating cleavage of the C-NO₂ bond or other radical reactions. This is a critical consideration, as ambient laboratory lighting can be sufficient to cause gradual degradation over time.

Thermal Stability

While the compound is a solid with a melting point of 78-80 °C, it should not be exposed to excessive heat.[5] Thermal decomposition can occur at elevated temperatures, leading to the breakdown of the molecule and the formation of hazardous byproducts like NOx.[16]

Chemical Compatibility

The reactivity of this compound necessitates segregation from incompatible materials.

-

Strong Oxidizing Agents: These can react with the molecule, potentially leading to vigorous or explosive reactions.[3][4][18]

-

Strong Acids: The basic pyridine nitrogen will react with strong acids, forming a pyridinium salt.[3][6][18] This may not be a "degradation" in the destructive sense, but it changes the chemical identity of the compound.

-

Strong Bases: In strongly basic media, the methylene bridge protons become more acidic and susceptible to deprotonation. This can lead to the formation of carbanionic intermediates and subsequent unwanted side reactions, as has been observed in related p-nitrobenzyl compounds.[19]

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of supplier recommendations and first-principle chemical knowledge.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Slows down potential degradation pathways. Recommended by multiple suppliers for long-term storage.[20] |

| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | Prevents moisture ingress and potential hydrolysis over long periods. An inert atmosphere minimizes the risk of oxidation.[16] |

| Light | Protect from Light (Amber vials/Store in Dark) | Crucial to prevent photodegradation, a primary instability pathway for nitroaromatics.[4] |

| Container | Tightly Sealed Original Container | Prevents contamination and exposure to atmospheric moisture and oxygen.[16][21] |

Safe Handling Procedures

Given its hazard profile, appropriate personal protective equipment (PPE) and engineering controls are mandatory.

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16]

-

Personal Protective Equipment: Wear nitrile gloves, safety glasses with side shields, and a lab coat.[22]

-

Static Discharge: For transfers of large quantities of the powder, ensure containers and equipment are properly grounded to prevent ignition by static electricity.

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a suitable, labeled container for disposal.

Protocol for Solution Preparation and Storage

-

Preparation: It is best practice to prepare solutions fresh for each use. If a stock solution is required, it should be prepared using a dry, high-purity solvent.

-

Storage: For short-term storage (1-2 days), solutions should be kept refrigerated (2-8 °C) and protected from light. For longer-term storage, aliquot the solution into single-use vials to avoid freeze-thaw cycles and store at -20 °C or below, always protected from light.

-

Validation: For critical applications, the stability of the compound in the chosen solvent and at the desired storage temperature should be experimentally validated.

Experimental Workflow: Forced Degradation Study

To build a self-validating system and confirm the stability profile of a specific batch, a forced degradation study is the industry-standard approach. This workflow systematically exposes the compound to harsh conditions to identify its liabilities.

Caption: Experimental workflow for a forced degradation study.

Methodology:

-

Preparation: Prepare an accurately weighed stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

-

Stress Application: Aliquot the stock solution into separate, clearly labeled vials.

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60 °C.

-

Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

-

Thermal Stress: Incubate a vial of the stock solution at 60 °C in the dark.

-

Photolytic Stress: Expose a vial of the stock solution to a calibrated light source (providing UV and visible output) in a photostability chamber.

-

Control: Store a vial of the stock solution under ideal conditions (2-8 °C, protected from light).

-

-

Time Points: Withdraw samples from each condition at specified time points (e.g., 0, 2, 8, 24 hours). If necessary, neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method with a UV detector.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the formation of any new peaks, which represent degradation products.

Conclusion

The chemical stability of this compound is finite and highly dependent on its environment. The nitroaromatic moiety renders it particularly susceptible to degradation by light and heat. Its basic pyridine nitrogen dictates its incompatibility with strong acids, while the reactivity of the overall structure precludes storage with strong bases and oxidizers. For researchers, scientists, and drug development professionals, adherence to stringent storage and handling protocols is not merely a matter of safety but a prerequisite for experimental success. Storing this compound under refrigerated, dark, and dry conditions in a tightly sealed container is the most effective strategy to ensure its long-term integrity and performance.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. One moment, please... [giantchemsolutions.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound CAS#: 620-87-1 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mom.gov.sg [mom.gov.sg]

- 15. scribd.com [scribd.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. The behaviour of p-nitrobenzyl compounds in basic media - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 20. chemimpex.com [chemimpex.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. echemi.com [echemi.com]

solubility of 2-(p-Nitrobenzyl)pyridine in different organic solvents

An In-Depth Technical Guide to the Solubility of 2-(p-Nitrobenzyl)pyridine in Organic Solvents: A Physicochemical and Methodological Approach

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (2-NBP) in various organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a predictive framework based on the molecule's fundamental physicochemical properties. We delve into the molecular structure, polarity, and hydrogen bonding capabilities of 2-NBP to forecast its behavior in different solvent classes. Furthermore, this guide presents a detailed, step-by-step experimental protocol for the accurate determination of solubility using the isothermal shake-flask method, empowering researchers to generate precise data for their specific applications. The discussion extends to the practical implications of solvent selection, particularly in the context of analytical chemistry where related isomers like 4-(p-Nitrobenzyl)pyridine are employed as colorimetric reagents. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of 2-NBP solubility for experimental design, reaction optimization, and formulation development.

Part 1: Molecular Profile and Physicochemical Properties of this compound

A thorough understanding of a solute's molecular structure is the cornerstone for predicting its solubility. This compound (2-NBP) is a heterocyclic aromatic compound with distinct functional regions that dictate its interaction with solvent molecules.

1.1. Core Structure and Functional Groups

2-NBP, with a molecular formula of C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol , is comprised of three key structural components.[1][2]

-

Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on the nitrogen atom makes it a weak base (predicted pKa of 4.83) and a hydrogen bond acceptor.[1][3] This ring introduces polarity to the molecule.

-

Nitrobenzyl Group: This component consists of a benzene ring substituted with a highly polar nitro group (-NO₂) and connected to the pyridine ring via a methylene bridge (-CH₂-). The nitro group is a strong electron-withdrawing group, significantly increasing the molecule's overall polarity and providing sites for dipole-dipole interactions.

-

Aromatic Systems: Both the pyridine and benzene rings contribute nonpolar surface area, allowing for π-π stacking interactions.

The interplay between the polar regions (pyridine nitrogen, nitro group) and the largely nonpolar hydrocarbon framework determines its amphiphilic character.

Caption: Molecular structure of this compound with key functional groups highlighted.

1.2. Physicochemical Properties

The macroscopic properties of 2-NBP provide clues to its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 214.22 g/mol | [1][2] |

| Melting Point | 78-80 °C | [1][4] |

| Boiling Point (Predicted) | 363.2 ± 22.0 °C | [1][4] |

| Density (Predicted) | 1.231 ± 0.06 g/cm³ | [1][4] |

| pKa (Predicted) | 4.83 ± 0.10 | [1] |

The relatively high melting point suggests significant intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

Part 2: Guiding Principles for Predicting Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the primary tool for predicting solubility. This concept is refined by considering specific intermolecular forces.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors and acceptors. While they can interact with the polar nitro group and accept a hydrogen bond from the pyridine nitrogen, the large nonpolar aromatic structure of 2-NBP may limit high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have significant dipole moments but do not donate hydrogen bonds. They are effective at solvating polar molecules through dipole-dipole interactions. Acetone, for instance, is known to be a good solvent for the related isomer, 4-(p-Nitrobenzyl)pyridine.[5] This is a strong indicator that it will also be an effective solvent for 2-NBP, as it can interact favorably with the nitro group.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The high polarity of the nitro group in 2-NBP makes it unlikely to be highly soluble in strongly nonpolar solvents like hexane. However, its solubility may be moderate in aromatic solvents like toluene, which can engage in π-π stacking with the aromatic rings of 2-NBP.

Part 3: Predicted Solubility Profile of 2-NBP

Based on the analysis of molecular structure and intermolecular forces, we can predict a qualitative solubility profile for 2-NBP. This table serves as a starting point for solvent screening.

| Solvent | Solvent Type | Key Interactions with 2-NBP | Predicted Solubility |

| Hexane | Nonpolar | Van der Waals | Very Low |

| Toluene | Nonpolar (Aromatic) | Van der Waals, π-π stacking | Low to Moderate |

| Diethyl Ether | Weakly Polar | Dipole-dipole, Van der Waals | Moderate |

| Dichloromethane | Polar Aprotic | Dipole-dipole | Moderate to High |

| Acetone | Polar Aprotic | Strong Dipole-dipole | High |

| Ethyl Acetate | Polar Aprotic | Dipole-dipole | High |

| Acetonitrile | Polar Aprotic | Strong Dipole-dipole | Moderate to High |

| Ethanol | Polar Protic | H-bonding, Dipole-dipole | Moderate |

| Methanol | Polar Protic | H-bonding, Dipole-dipole | Moderate |

| Water | Polar Protic | H-bonding, Dipole-dipole | Very Low |

| DMSO | Polar Aprotic | Strong Dipole-dipole | High |

Causality Behind Predictions: The high predicted solubility in polar aprotic solvents like acetone and DMSO is due to their ability to effectively solvate the highly polar nitrobenzyl portion of the molecule through strong dipole-dipole interactions, which is the dominant polar feature. The insolubility in water, a property shared with its 4-isomer[5], is due to the molecule's large, nonpolar aromatic surface area, which disrupts water's strong hydrogen-bonding network, making dissolution energetically unfavorable.

Part 4: Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a robust experimental protocol is essential. The isothermal shake-flask method is a gold standard for determining the solubility of a solid compound in a solvent.

4.1. Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).

4.2. Materials and Equipment

-

This compound, solid

-

Selected organic solvent(s), analytical grade

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis Spectrophotometer or HPLC system

4.3. Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-NBP to a vial. "Excess" means enough solid remains undissolved at equilibrium, ensuring saturation.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any microscopic particulate matter. This step is critical to prevent artificially high results.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of 2-NBP in the diluted sample using a pre-calibrated UV-Vis spectrophotometer (at its λmax) or an HPLC method.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution using the following formula:

-

Solubility (g/L) = C_diluted × Dilution_Factor

-

Where C_diluted is the concentration of the diluted sample and Dilution_Factor is the ratio of the final volume to the initial volume of the aliquot.

-

-

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Part 5: Practical Applications Where Solubility is Critical

The solubility of nitrobenzylpyridine compounds is not just an academic parameter; it is fundamental to their application. A primary example is the use of the isomer 4-(p-Nitrobenzyl)pyridine (NBP) as a chromogenic reagent for the detection of organophosphorus pesticides and other alkylating agents.[6][7][8][9]

In these colorimetric methods, the NBP reagent reacts with the analyte to produce a colored product that can be quantified spectrophotometrically.[8] The reaction is typically carried out in an organic solvent. For example, a method for detecting organophosphates in urine uses a 45% solution of NBP in acetone.[6][10]

Why is Acetone a Good Choice?

-

High Reagent Solubility: It must dissolve a high concentration of the NBP reagent to drive the reaction.

-

Miscibility: It must be miscible with the sample matrix or other co-solvents used in the assay.

-

Appropriate Volatility: It has a boiling point (56 °C) that allows for controlled heating to accelerate the reaction without requiring high-pressure equipment.

-

Chemical Inertness: It does not interfere with the color-forming reaction itself.

This practical example underscores the importance of selecting a solvent where the reagent, in this case, a derivative of 2-NBP, has high solubility to ensure the sensitivity and reliability of the analytical method.

Conclusion

References

- 1. This compound CAS#: 620-87-1 [amp.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. Reactivity descriptors for the hydrogen bonding ability of pyridine bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 620-87-1 [m.chemicalbook.com]

- 5. 1083-48-3 CAS MSDS (4-(4-Nitrobenzyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Spectrophotometric determination of organophosphorus pesticides with 4-(4-nitrobenzyl)pyridine - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

A Theoretical Investigation into the Electronic Structure of 2-(p-Nitrobenzyl)pyridine: A Technical Guide for Drug Development Professionals

Abstract

2-(p-Nitrobenzyl)pyridine is a molecule of significant interest in medicinal chemistry and materials science, primarily due to the electronic interplay between its electron-deficient pyridine ring and the electron-withdrawing nitrobenzene moiety. A comprehensive understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential applications in drug design and functional material development. This technical guide outlines a robust computational framework for the theoretical investigation of this compound's electronic properties. We will delve into the rationale behind the selection of computational methods, detail the experimental protocols, and discuss the anticipated results, providing researchers and drug development professionals with a blueprint for conducting and interpreting such studies.

Introduction: The Significance of this compound

Pyridine and its derivatives are fundamental scaffolds in a vast array of FDA-approved drugs, valued for their ability to engage in hydrogen bonding and their metabolic stability. The introduction of a p-nitrobenzyl substituent dramatically modulates the electronic landscape of the pyridine ring. The potent electron-withdrawing nature of the nitro group, transmitted through the phenyl ring and methylene bridge, influences the electron density on the pyridine nitrogen. This, in turn, dictates the molecule's proton affinity, its capacity to act as a ligand for metal ions in biological systems, and its potential for engaging in π-stacking interactions.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to examine these properties at an atomic level. By elucidating the molecule's frontier molecular orbitals (HOMO and LUMO), charge distribution, and excited-state properties, we can gain invaluable insights into its chemical behavior and guide the rational design of novel therapeutics and functional materials.

Computational Methodology: A Self-Validating System

The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. The following methodology is designed to provide a comprehensive and accurate description of the electronic structure of this compound.

Geometry Optimization

Protocol:

-

Initial Structure Construction: Build the this compound molecule in a molecular modeling program.

-

Conformational Search (Optional but Recommended): For a thorough investigation, a conformational search can be performed to identify all low-energy isomers.

-

DFT for Geometry Optimization: Employ Density Functional Theory (DFT) for accurate geometry optimization. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust choice for organic molecules.

-

Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in the nitro group, while the polarization functions (d,p) allow for greater flexibility in describing bonding.

-

Solvation Effects: To simulate a more biologically relevant environment, geometry optimization should also be performed in a solvent continuum using a model such as the Polarizable Continuum Model (PCM). Water and ethanol are relevant solvents to consider.

-